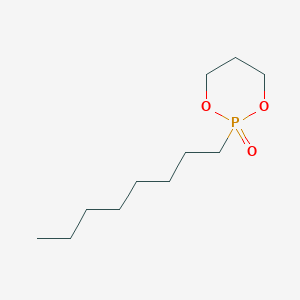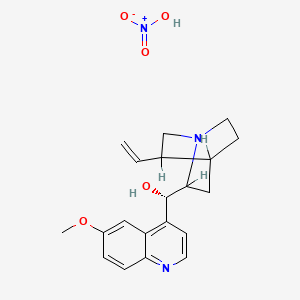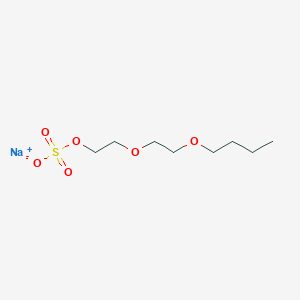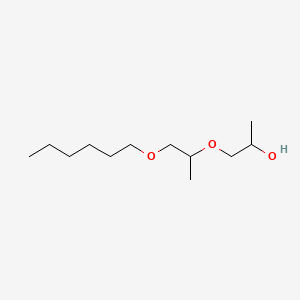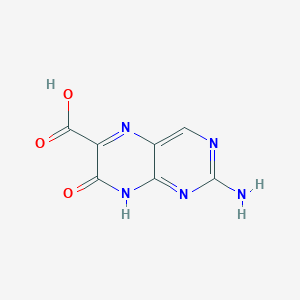
2-amino-7-oxo-8H-pteridine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-7-oxo-8H-pteridine-6-carboxylic acid is a heterocyclic compound belonging to the pteridine family Pteridines are bicyclic compounds consisting of fused pyrimidine and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-oxo-8H-pteridine-6-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formic acid, followed by cyclization to form the pteridine ring . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-oxo-8H-pteridine-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the pteridine ring.
Substitution: Nucleophilic substitution reactions are common, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pteridine ring.
Scientific Research Applications
2-amino-7-oxo-8H-pteridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other pteridine derivatives and is used in studying reaction mechanisms.
Industry: Its role in the production of various pharmaceuticals and agrochemicals highlights its industrial significance.
Mechanism of Action
The mechanism of action of 2-amino-7-oxo-8H-pteridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a precursor for folate synthesis, which is crucial for DNA synthesis and repair . The compound’s ability to participate in redox reactions and form complexes with metal ions further contributes to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Pterine-6-carboxylic acid: Another pteridine derivative with similar structural features.
2-amino-4-hydroxypteridine-6-carboxylic acid: Shares the pteridine core structure but with different functional groups.
Uniqueness
2-amino-7-oxo-8H-pteridine-6-carboxylic acid is unique due to its specific functional groups and their arrangement on the pteridine ring. This uniqueness contributes to its distinct chemical reactivity and biological activity compared to other pteridine derivatives.
Properties
CAS No. |
5466-64-8 |
|---|---|
Molecular Formula |
C7H5N5O3 |
Molecular Weight |
207.15 g/mol |
IUPAC Name |
2-amino-7-oxo-8H-pteridine-6-carboxylic acid |
InChI |
InChI=1S/C7H5N5O3/c8-7-9-1-2-4(12-7)11-5(13)3(10-2)6(14)15/h1H,(H,14,15)(H3,8,9,11,12,13) |
InChI Key |
PWKYXMWACMIJLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=N1)N)NC(=O)C(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12655375.png)
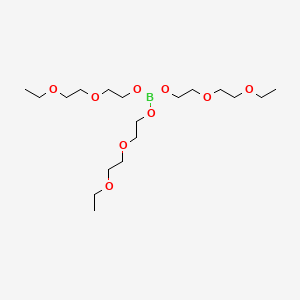
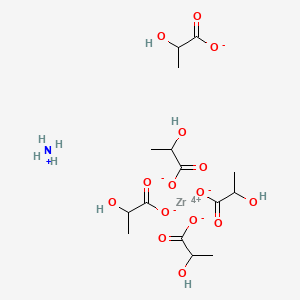
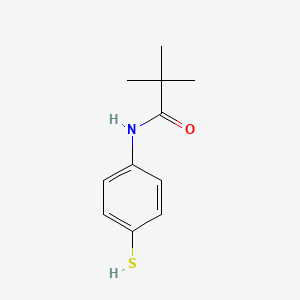
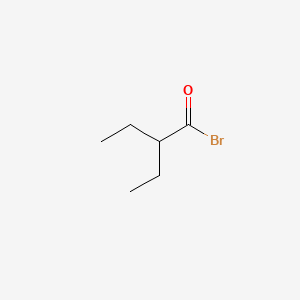
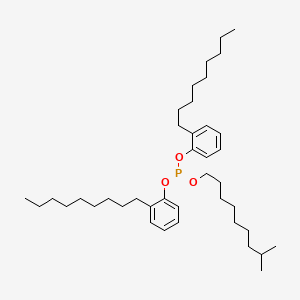


![3-[2-(Dodecyloxy)ethoxy]propylamine](/img/structure/B12655424.png)
